molecular formula C4H4OS B182046 thiophen-3(2H)-one CAS No. 19090-02-9

thiophen-3(2H)-one

Cat. No. B182046
CAS RN: 19090-02-9
M. Wt: 100.14 g/mol
InChI Key: VOBWLFNYOWWARN-UHFFFAOYSA-N
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Description

Thiophen-3(2H)-one, also known as 3-hydroxythiophene, is a type of thiophene . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .


Synthesis Analysis

There are several methods for the synthesis of thiophen-3(2H)-one. One efficient method involves the use of β-oxodithioesters. In this process, β-oxodithioesters react directly with oxalyl chloride, producing 4-aroyl-5-(methylthio)thiophene-2,3-diones in 96–98% yields . Another method reported involves a simple and flexible synthetic route to simple 3-hydroxythiophenes .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Benzo[b]thiophen-3(2H)-one 1,1-dioxide is used in the synthesis of new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene]. This showcases its versatility as a reagent in creating complex molecular structures (Cekavicus et al., 2008).

  • Biological Activities and Material Science Applications : Substituted thiophenes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Additionally, polymeric thiophenes are used in electronics like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

  • Characterization of Solid States and Applications as Functional Material : Thioindigo, related to thiophen-3(2H)-one, has been employed as a functional material in various applications. A study focused on characterizing its solid state and understanding the occurrence of different polymorphs under various growth conditions, indicating its potential in creating highly homogeneous and ordered films (Rivalta et al., 2020).

  • Metal Chelating Agents and Insecticides : The thiophene nucleus has shown various biological activities and is used as building blocks for the synthesis of agrochemicals. It has applications as metal chelating agents and in developing insecticides (Kavitha & Lakshmi, 2019).

  • EPR Study of Monomeric and Dimeric Intermediates : Hydrogen abstraction from thiophen-3(2H)-ones gives 3-oxothiophen-2-yl radicals. The radicals readily couple to give dimers, which are susceptible to a second hydrogen abstraction step. A mechanism for the oxidation of thiophen-3(2H)-ones by air and one-electron oxidants is proposed and justified (Mcnab, Hunter, & Walton, 1992).

  • Novel Synthesis and Potential Antibacterial and Antifungal Agent : Novel thiophene-containing compounds have been synthesized and shown to have anticancer, antibacterial, antiviral, and antioxidant activity. One of the synthesized compounds exhibited remarkable activity against bacterial strains and fungi, indicating its potential as a therapeutic agent (Mabkhot et al., 2017).

  • Functional Additives in Lithium-Ion Batteries : Thiophene derivatives have been examined as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. They form a protective layer on the cathode surface, blocking severe electrolyte decomposition at high voltages and improving cycling stability (Xia, Xia, & Liu, 2015).

properties

IUPAC Name

thiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBWLFNYOWWARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

thiophen-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
GA Hunter, H McNab - New journal of chemistry, 2010 - pubs.rsc.org
3-Hydroxythiophene 1 spontaneously dimerises to 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one 14. 3-Hydroxythiophenes 1E and 4–10E exist in solvent-dependent …
Number of citations: 14 pubs.rsc.org
JG Lombardino, EH Wiseman - Journal of Medicinal Chemistry, 1970 - ACS Publications
2-Phenylbetizo [6j thiuphen-3 (2H)-one 1, 1-dioxide!, 1t was shown to exhibit both anticoagulant and antiinflammatory activity. The latter activity was retained in adrenalectomized rats. …
Number of citations: 24 pubs.acs.org
SB Awad, NF Abdul-Malik - Australian Journal of Chemistry, 1975 - CSIRO Publishing
2-p-Substituted benzoylbenzo[b]thiophen-3(2H)-ones were synthesized by cyclization of the corresponding p-substituted 2-(phenacylthio)benzoic acids with different reagents. The …
Number of citations: 14 www.publish.csiro.au
Y Tamura, SMM Bayomi, C Mukai, M Ikeda… - Journal of the Chemical …, 1980 - pubs.rsc.org
S-Amination of 2,2-dimethyl-(3a) and 2-benzyl-2-methyl-benzo[b]thiophen-3(2H)-one (3b) with O-mesitylene-sulphonylhydroxylamine followed by treatment with base yielded 3-…
Number of citations: 27 pubs.rsc.org
AA Bhagwat, DR Mohbiya, KC Avhad… - Spectrochimica Acta Part A …, 2018 - Elsevier
Donor-π-Acceptor (D-π-A) compounds comprising of benzo[b]thiophen-3(2H)-one 1,1-dioxide (BTD) as acceptor with dibenzofuran, carbazole, triphenylamine, and N-methyl …
Number of citations: 13 www.sciencedirect.com
B Cekavicus, B Vigante, E Liepinsh, R Vilskersts… - Tetrahedron, 2008 - Elsevier
Benzo[b]thiophen-3(2H)-one 1,1-dioxide—a versatile reagent in the synthesis of spiroheterocycles - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals …
Number of citations: 11 www.sciencedirect.com
JG Lombardino - The Journal of Organic Chemistry, 1968 - ACS Publications
(anion) to unsaturated electrophiles, were studied. With reactive electrophiles such as acrylonitrile and methyl vinyl sulfone, sodium methoxide successfully served as a base for the …
Number of citations: 0 pubs.acs.org
GA Hunter, H McNab - Journal of the Chemical Society, Chemical …, 1990 - pubs.rsc.org
Simple 3-Hydroxythiophenes [Thiophen-3(2H)-ones] Page 1 J. CHEM. SOC., CHEM. COMMUN., 1990 375 Simple 3-Hydroxythiophenes [Thiophen-3(2H)-ones] Gordon A. Hunter and …
Number of citations: 13 pubs.rsc.org
B Cekavicus, B Vigante, M Rucins, A Plotniece… - Tetrahedron …, 2014 - Elsevier
Methylene bridged polycyclic diazocines 2a and 2b were obtained in reactions of 1,3-indanedione, or benzo[b]thiophen-3(2H)one-1,1-dioxide, or 2,2′-methylene derivatives 3a,b with …
Number of citations: 2 www.sciencedirect.com
RP Dickinson, B Iddon - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Benzo[b]thiophen-2(3H)-one (thio-oxindole)(72% overall yield) was prepared by treating 2,4,6-tri-(2-benzo[b]-thienyl)cyclotriboroxane with hydrogen peroxide. The boroxane was …
Number of citations: 13 pubs.rsc.org

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